4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one
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Overview
Description
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyran ring, a hydroxyl group, and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the pyran ring, the introduction of the hydroxyl group, and the attachment of the alkyl chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and spectroscopy is essential for the purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.
Scientific Research Applications
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyran ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate
Uniqueness
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one is unique due to its specific structure, which includes a long alkyl chain and a pyran ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
83725-44-4 |
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Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)-6-pentadecylpyran-2-one |
InChI |
InChI=1S/C25H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-20-24(26)23(25(27)28-22)19-18-21(2)3/h18,20,26H,4-17,19H2,1-3H3 |
InChI Key |
HUYISEQCRNUNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C(=O)O1)CC=C(C)C)O |
Origin of Product |
United States |
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